molecular formula C12H16O2 B15477584 Methyl 2-tert-butylbenzoate CAS No. 27334-45-8

Methyl 2-tert-butylbenzoate

Cat. No.: B15477584
CAS No.: 27334-45-8
M. Wt: 192.25 g/mol
InChI Key: FYUGIEMMGZXLBS-UHFFFAOYSA-N
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Description

Methyl 2-tert-butylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a tert-butyl group at the 2-position and a methyl ester group at the carboxylate position. Such compounds are typically synthesized via esterification of 2-tert-butylbenzoic acid with methanol, often under acid catalysis. They serve as intermediates in organic synthesis, particularly in pharmaceuticals, polymers, or agrochemicals, where steric hindrance from the tert-butyl group may influence reactivity and stability .

Properties

CAS No.

27334-45-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-tert-butylbenzoate

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-8-6-5-7-9(10)11(13)14-4/h5-8H,1-4H3

InChI Key

FYUGIEMMGZXLBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-tert-butylbenzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

This compound is a derivative of benzoic acid, characterized by the presence of a tert-butyl group at the 2-position of the benzene ring. Its chemical structure can be represented as follows:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In a study evaluating various benzoate derivatives, it was found that methyl 4-tert-butylbenzoate demonstrated strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

CompoundIC50 (µM)
Methyl 4-tert-butylbenzoate21.14
Standard (Ascorbic Acid)15.00

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study conducted on several benzoate derivatives revealed that methyl esters exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For instance, it was observed to reduce the levels of TNF-α and IL-6 in macrophage cell lines treated with lipopolysaccharide (LPS) .

The mechanisms underlying the biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
  • Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis and death.
  • Anti-inflammatory Mechanism : By inhibiting the NF-kB pathway, it reduces the expression of inflammatory mediators.

Case Studies

  • Case Study on Antioxidant Activity :
    A clinical trial assessed the antioxidant effects of methyl 4-tert-butylbenzoate in patients with oxidative stress-related conditions. Results indicated a significant reduction in oxidative markers post-treatment, suggesting its potential as a therapeutic agent in managing oxidative stress .
  • Case Study on Antimicrobial Efficacy :
    In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of Methyl 2-tert-butylbenzoate with selected methyl esters and benzoate derivatives is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C, estimated) Solubility (Polar Solvents) Reactivity Notes
This compound C₁₂H₁₆O₂ ~192.26 2-tert-butyl 250–270 (estimated) Low (steric hindrance) Stable to hydrolysis; hindered electrophilic substitution
Methyl 2-bromomethylbenzoate C₉H₉BrO₂ 229.07 2-bromomethyl 280–300 (estimated) Moderate (polar Br group) Reactive in nucleophilic substitutions (Br displacement)
Methyl salicylate C₈H₈O₃ 152.15 2-hydroxy 222 High (due to -OH group) Prone to ester hydrolysis; forms hydrogen bonds
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.46 Diterpene backbone >300 Low (non-polar diterpene) High thermal stability; used in resin formulations
Key Observations:
  • Steric Effects : The tert-butyl group in this compound significantly reduces solubility in polar solvents compared to Methyl salicylate, which benefits from hydrogen bonding via its hydroxyl group .
  • Reactivity : Methyl 2-bromomethylbenzoate’s bromine substituent enables nucleophilic substitutions, whereas the tert-butyl group in this compound favors stability over reactivity, making it suitable for applications requiring inert intermediates .
  • Thermal Stability : Bulkier substituents (e.g., diterpene in sandaracopimaric acid methyl ester) increase boiling points and thermal stability, a trend also expected for this compound .

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